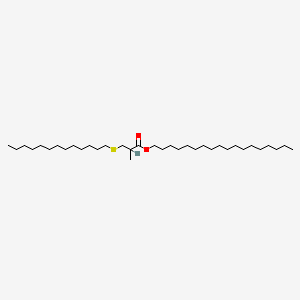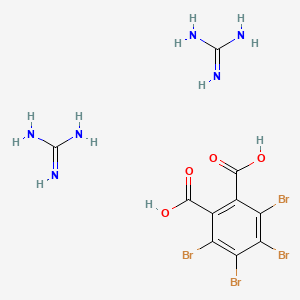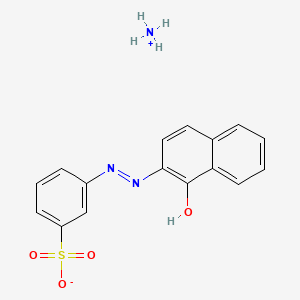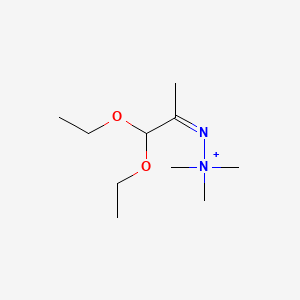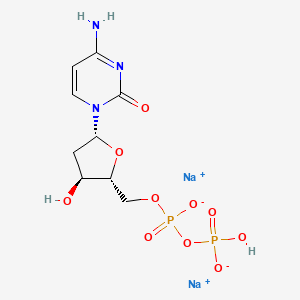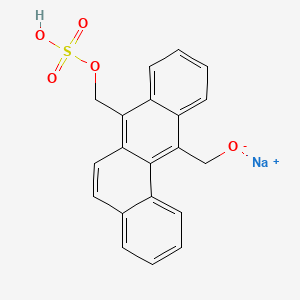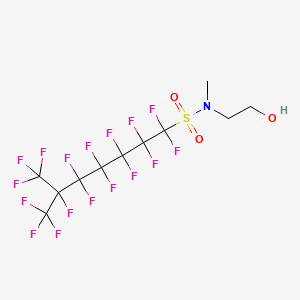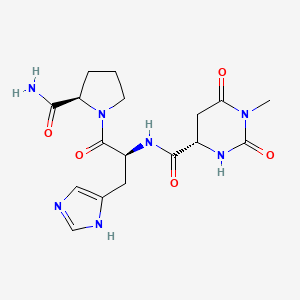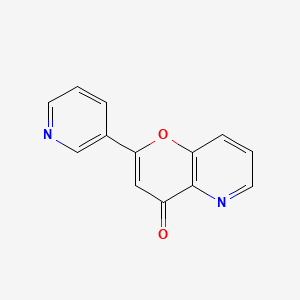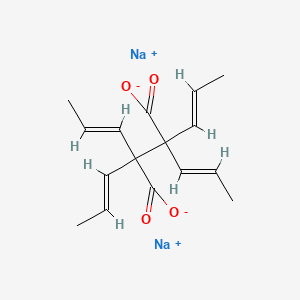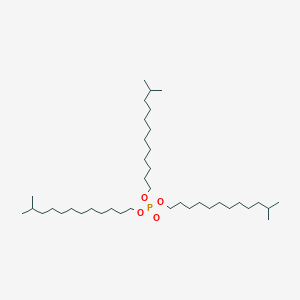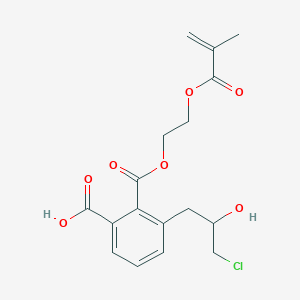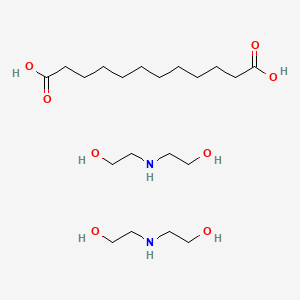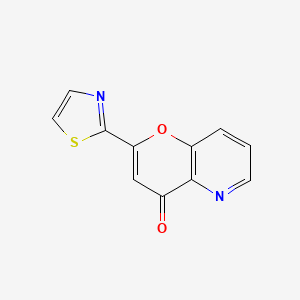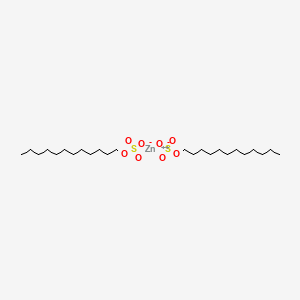
Zinc dodecyl hydrogen disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc dodecyl hydrogen disulphate, also known as zinc coco-sulfate, is a surfactant, cleansing, and emulsifying agent. It is primarily used in personal care products such as soaps, shampoos, and toothpastes. This compound is valued for its excellent foaming, cleansing, and emulsifying properties .
Méthodes De Préparation
The most widely used method for preparing zinc dodecyl hydrogen disulphate involves a sulfated reaction through a continuous reactor, such as a falling film reactor. In this process, lauryl alcohol reacts with sulfur trioxide, followed by neutralization with zinc carbonate to obtain the final product . The reaction conditions typically include a mole ratio of sulfur trioxide to alcohols of 1:1 and a temperature range of 30-60°C .
Analyse Des Réactions Chimiques
Zinc dodecyl hydrogen disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to alcohols.
Substitution: It can undergo substitution reactions where the hydrogen atom in the sulfate group is replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include sulfonates and alcohols .
Applications De Recherche Scientifique
Zinc dodecyl hydrogen disulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the preparation of biological samples and as a cleansing agent in laboratory settings.
Medicine: It is used in the formulation of medicinal products, particularly in topical applications.
Industry: It is utilized in industrial cleaning agents and as an emulsifying agent in various industrial processes
Mécanisme D'action
The primary mechanism of action of zinc dodecyl hydrogen disulphate is its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and leading to cell lysis. This property makes it an effective cleansing and emulsifying agent .
Comparaison Avec Des Composés Similaires
Zinc dodecyl hydrogen disulphate can be compared with other similar compounds such as:
Zinc sulfate: Used primarily as a dietary supplement and in topical applications.
Zinc oxide: Widely used in sunscreens and as a protective agent in various formulations.
Zinc chloride: Used in various industrial applications, including as a flux in soldering.
What sets this compound apart is its superior foaming and emulsifying properties, making it particularly valuable in personal care products .
Propriétés
Numéro CAS |
22397-58-6 |
|---|---|
Formule moléculaire |
C24H50O8S2Zn |
Poids moléculaire |
596.2 g/mol |
Nom IUPAC |
zinc;dodecyl sulfate |
InChI |
InChI=1S/2C12H26O4S.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |
Clé InChI |
JGPDIWYMBVWJCD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Zn+2] |
Numéros CAS associés |
151-41-7 (Parent) 23713-49-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


